2,4-dichloro-6-[(E)-[(6-chloropyridazin-3-yl)hydrazinylidene]methyl]phenol
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Overview
Description
2,4-dichloro-6-[(E)-[(6-chloropyridazin-3-yl)hydrazinylidene]methyl]phenol is a complex organic compound with a molecular formula of C13H8Cl3N3O This compound is characterized by its phenolic structure, which includes two chlorine atoms and a hydrazinylidene group attached to a pyridazinyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-6-[(E)-[(6-chloropyridazin-3-yl)hydrazinylidene]methyl]phenol typically involves the reaction of 3,5-dichlorosalicylaldehyde with 6-chloropyridazine-3-hydrazine under specific conditions. The reaction is usually carried out in an ethanol solution, where the reactants are stirred at room temperature for about 30 minutes. The resulting solution is then allowed to stand, leading to the formation of yellow block-shaped crystals .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-6-[(E)-[(6-chloropyridazin-3-yl)hydrazinylidene]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
2,4-dichloro-6-[(E)-[(6-chloropyridazin-3-yl)hydrazinylidene]methyl]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-6-[(E)-[(6-chloropyridazin-3-yl)hydrazinylidene]methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the hydrazinylidene group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,4-dichloro-6-[(6-methylpyridin-2-ylimino)methyl]phenol: Similar structure but with a methyl group instead of a chloropyridazinyl group.
2,4-dichloro-6-[(3-methoxyphenyl)imino]methyl]phenol: Contains a methoxyphenyl group instead of a chloropyridazinyl group.
Uniqueness
2,4-dichloro-6-[(E)-[(6-chloropyridazin-3-yl)hydrazinylidene]methyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the chloropyridazinyl group, in particular, differentiates it from other similar compounds and may contribute to its unique properties and applications.
Properties
IUPAC Name |
2,4-dichloro-6-[(E)-[(6-chloropyridazin-3-yl)hydrazinylidene]methyl]phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl3N4O/c12-7-3-6(11(19)8(13)4-7)5-15-17-10-2-1-9(14)16-18-10/h1-5,19H,(H,17,18)/b15-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXVUVPJMPIKFN-PJQLUOCWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1NN=CC2=C(C(=CC(=C2)Cl)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NN=C1N/N=C/C2=C(C(=CC(=C2)Cl)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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